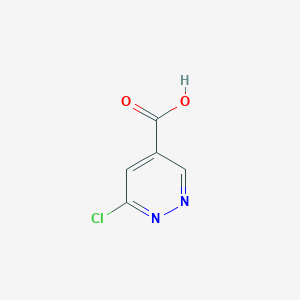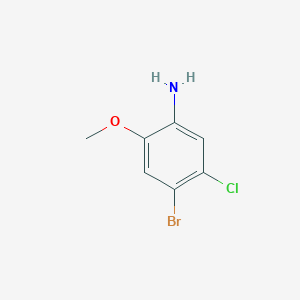
3-Chloropyrazine-2-carbonitrile
Vue d'ensemble
Description
3-Chloropyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C5H2ClN3. Its intricate and versatile molecular structure, featuring a chloropyrazine ring coupled with a nitrile group, endows it with numerous reactive sites, making it an indispensable cornerstone in the synthesis of a diverse spectrum of chemical products .
Applications De Recherche Scientifique
3-Chloropyrazine-2-carbonitrile has a broad spectrum of applications in scientific research:
Pharmaceutical Research: It serves as a crucial intermediate for crafting various pharmacologically active molecules, showcasing properties that range from antiviral to antibacterial and anti-inflammatory.
Agricultural Chemicals: The compound is used in the development of new agricultural chemicals, contributing to advancements in crop protection and pest control.
Material Sciences: Its unique properties make it valuable in the innovation of new materials, including polymers and catalysts.
Mécanisme D'action
Target of Action
It’s known that this compound is a crucial intermediate for crafting various pharmacologically active molecules .
Mode of Action
The essence of 3-Chloropyrazine-2-carbonitrile’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry . Featuring a chloropyrazine ring coupled with a nitrile group, this compound embodies a rich electron configuration . This characteristic engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions . These reactions facilitate the integration of various functional groups, further broadening the compound’s utility . Concurrently, the nitrile group is amenable to transformations through hydrolysis or reduction, solidifying this compound’s status as a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .
Biochemical Pathways
Its high reactivity and versatility in synthetic chemistry suggest that it could potentially influence a wide range of biochemical processes, depending on the specific functional groups it is combined with .
Pharmacokinetics
Its use as a precursor in the synthesis of various pharmacologically active molecules suggests that its bioavailability and pharmacokinetic properties would be largely determined by the specific transformations it undergoes during synthesis .
Result of Action
Its role as an intermediate in the synthesis of various pharmacologically active molecules suggests that its effects would be largely determined by the specific functional groups it is combined with and the resulting pharmacological properties .
Action Environment
Given its chemical structure and reactivity, factors such as ph, temperature, and the presence of other reactive species could potentially influence its reactivity and stability .
Analyse Biochimique
Biochemical Properties
The essence of 3-Chloropyrazine-2-carbonitrile’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry . Featuring a chloropyrazine ring coupled with a nitrile group, this compound embodies a rich electron configuration .
Cellular Effects
It is known that this compound is used in the synthesis of tuberculostatic pyrazine derivatives .
Molecular Mechanism
The molecular mechanism of this compound is deeply rooted in its chemical structure. The chlorine atom on the pyrazine ring makes it a prime site for nucleophilic substitution reactions . These reactions facilitate the integration of various functional groups, further broadening the compound’s utility .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and not easily degraded by light or heat .
Metabolic Pathways
It is known that this compound is a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .
Méthodes De Préparation
The synthesis of 3-Chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine-2-carbonitrile. One common method includes the addition of sulfuryl chloride to a solution of pyrazine-2-carbonitrile in toluene and dimethylformamide (DMF), followed by stirring the reaction mixture in an ice bath and then allowing it to warm to room temperature . Industrial production methods often involve similar chlorination reactions but on a larger scale, ensuring the efficient production of the compound for various applications .
Analyse Des Réactions Chimiques
3-Chloropyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring is a prime site for nucleophilic substitution reactions, facilitating the integration of various functional groups.
Hydrolysis and Reduction: The nitrile group can be transformed through hydrolysis or reduction, making the compound a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules.
Common reagents used in these reactions include sulfuryl chloride for chlorination and various nucleophiles for substitution reactions. The major products formed from these reactions are often intermediates for further chemical synthesis, particularly in medicinal chemistry .
Comparaison Avec Des Composés Similaires
3-Chloropyrazine-2-carbonitrile can be compared with other similar compounds such as:
3-Chloropyrazine-2-carboxamide: This compound also features a chloropyrazine ring but with a carboxamide group instead of a nitrile group.
Pyrazine-2-carbonitrile: The parent compound without the chlorine atom, used as a starting material for the synthesis of this compound.
The uniqueness of this compound lies in its versatile reactivity and broad range of applications, particularly in medicinal chemistry and material sciences .
Propriétés
IUPAC Name |
3-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFAEGTVBPHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303404 | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-52-3 | |
| Record name | 55557-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloropyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)







